molecular formula C10H16OSi B1616510 Dimethylmethoxy(4-methylphenyl)silane CAS No. 51501-87-2

Dimethylmethoxy(4-methylphenyl)silane

Cat. No.: B1616510
CAS No.: 51501-87-2
M. Wt: 180.32 g/mol
InChI Key: GIQXGMLMIZAKLB-UHFFFAOYSA-N
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Description

Dimethylmethoxy(4-methylphenyl)silane is an organosilicon compound with the molecular formula C10H16OSi. It is characterized by the presence of a silicon atom bonded to a methoxy group, two methyl groups, and a 4-methylphenyl group. This compound is of interest due to its unique chemical properties and its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylmethoxy(4-methylphenyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of 4-methylphenylacetylene with dimethylmethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon triple bond.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the direct reaction of 4-methylphenylmagnesium bromide with dimethyldichlorosilane, followed by methanolysis to introduce the methoxy group. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Dimethylmethoxy(4-methylphenyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions typically involve the conversion of the methoxy group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.

Major Products:

    Oxidation: Silanols and siloxanes.

    Reduction: Hydroxyl-substituted silanes.

    Substitution: Halogenated or aminated silanes.

Scientific Research Applications

Dimethylmethoxy(4-methylphenyl)silane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its reactivity makes it valuable in the development of new materials and catalysts.

    Biology: The compound is explored for its potential in modifying biomolecules and surfaces, enhancing their properties for various biological applications.

    Medicine: Research is ongoing into its use in drug delivery systems, where its unique properties can improve the stability and delivery of therapeutic agents.

    Industry: It is used in the production of silicone-based materials, which are essential in electronics, coatings, and sealants.

Mechanism of Action

The mechanism by which dimethylmethoxy(4-methylphenyl)silane exerts its effects is primarily through its ability to form stable bonds with organic and inorganic substrates. The silicon atom’s ability to form strong bonds with oxygen, carbon, and other elements allows it to act as a versatile intermediate in various chemical reactions. The methoxy group can be easily replaced or modified, enabling the compound to participate in a wide range of synthetic transformations.

Comparison with Similar Compounds

Dimethylmethoxy(4-methylphenyl)silane can be compared with other organosilicon compounds such as:

    Dimethoxy(methyl)phenylsilane: Similar in structure but with two methoxy groups instead of one, leading to different reactivity and applications.

    Trimethylmethoxysilane: Lacks the phenyl group, making it less versatile in certain synthetic applications.

    Phenyltrimethoxysilane: Contains three methoxy groups, which can lead to different polymerization and cross-linking behaviors.

Each of these compounds has unique properties that make them suitable for specific applications, but this compound stands out due to its balanced reactivity and stability, making it a valuable tool in both research and industrial settings.

Properties

IUPAC Name

methoxy-dimethyl-(4-methylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16OSi/c1-9-5-7-10(8-6-9)12(3,4)11-2/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQXGMLMIZAKLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[Si](C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199486
Record name Silane, methoxydimethyl(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51501-87-2
Record name Silane, methoxydimethyl(4-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051501872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, methoxydimethyl(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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